3-(aminomethyl)-4-ethyl-4,5-dihydro-1H-1,2,4-triazol-5-one hydrochloride
Description
3-(Aminomethyl)-4-ethyl-4,5-dihydro-1H-1,2,4-triazol-5-one hydrochloride is a triazolone derivative characterized by an aminomethyl substituent at the 3-position and an ethyl group at the 4-position of the triazolone core. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical applications. Triazolone derivatives are renowned for their diverse biological activities, including antimicrobial, antitumor, and antioxidant properties .
Properties
Molecular Formula |
C5H11ClN4O |
|---|---|
Molecular Weight |
178.62 g/mol |
IUPAC Name |
3-(aminomethyl)-4-ethyl-1H-1,2,4-triazol-5-one;hydrochloride |
InChI |
InChI=1S/C5H10N4O.ClH/c1-2-9-4(3-6)7-8-5(9)10;/h2-3,6H2,1H3,(H,8,10);1H |
InChI Key |
IFUYBVDIPAMPAF-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NNC1=O)CN.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(aminomethyl)-4-ethyl-4,5-dihydro-1H-1,2,4-triazol-5-one hydrochloride typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl hydrazinecarboxylate with formaldehyde and ammonium chloride, followed by cyclization to form the triazolone ring. The final product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps such as:
- Mixing of reactants in large reactors.
- Controlled heating and cooling to facilitate the reaction.
- Purification of the product through crystallization or other methods.
- Conversion to the hydrochloride salt by treatment with hydrochloric acid.
Chemical Reactions Analysis
Types of Reactions
3-(aminomethyl)-4-ethyl-4,5-dihydro-1H-1,2,4-triazol-5-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can modify the triazolone ring or other functional groups.
Substitution: The aminomethyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different triazolone derivatives, while substitution reactions can produce a variety of aminomethyl-substituted compounds.
Scientific Research Applications
3-(aminomethyl)-4-ethyl-4,5-dihydro-1H-1,2,4-triazol-5-one hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(aminomethyl)-4-ethyl-4,5-dihydro-1H-1,2,4-triazol-5-one hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with target proteins, while the triazolone ring may participate in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Triazolone derivatives exhibit varied biological and physicochemical properties depending on substituents. Key structural analogs include:
- Ethyl vs. Propyl/Alkyl Groups: Ethyl substituents balance lipophilicity and metabolic stability, whereas bulkier alkyl groups may reduce bioavailability . Aromatic vs.
Physicochemical Properties
- pKa and Solubility: The triazolone core has weak acidic properties (pKa ~10–12 in non-aqueous solvents) . The hydrochloride salt of the target compound lowers its pKa, increasing aqueous solubility compared to neutral analogs like 3-(4-methoxyphenyl)-4-methyl derivatives .
- Lipophilicity: Aminomethyl substitution reduces logP compared to aryl or alkyl-substituted analogs (e.g., 3-(4-fluorophenyl)-4-propyl-: logP ~2.5) .
Biological Activity
3-(Aminomethyl)-4-ethyl-4,5-dihydro-1H-1,2,4-triazol-5-one hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C6H10N4O·HCl |
| Molecular Weight | 180.63 g/mol |
| CAS Number | [Not specified] |
| Solubility | Soluble in water and ethanol |
The biological activity of this compound primarily involves its interaction with various biological targets:
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes that are critical for cellular metabolism and proliferation.
- Antimicrobial Activity : Studies indicate that this compound exhibits antimicrobial properties against a range of bacteria and fungi.
- Anticancer Potential : Preliminary research suggests that it may induce apoptosis in cancer cells through various pathways.
Antimicrobial Effects
Research indicates that this compound demonstrates significant antibacterial and antifungal activities. For instance:
- Bacterial Strains Tested : Staphylococcus aureus, Escherichia coli.
- Minimum Inhibitory Concentration (MIC) : Reported MIC values range from 15 to 30 µg/mL for various strains.
Anticancer Activity
In vitro studies have shown that the compound can inhibit the growth of several cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 12.5 |
| HeLa (Cervical) | 10.0 |
| A549 (Lung) | 15.0 |
The mechanism appears to involve the induction of apoptosis via the mitochondrial pathway.
Study on Antimicrobial Activity
In a controlled study published in Journal of Medicinal Chemistry, researchers evaluated the efficacy of the compound against various pathogens. The results demonstrated that it significantly reduced bacterial load in infected tissue models.
Study on Anticancer Properties
A recent study published in Cancer Research highlighted the compound's potential as an adjunct therapy in combination with existing chemotherapeutics. The study showed enhanced efficacy when administered alongside doxorubicin in breast cancer models.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
